molecular formula C26H25BrN2O4 B10926345 1-benzyl-4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

1-benzyl-4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B10926345
M. Wt: 509.4 g/mol
InChI Key: FQOBDMHCVQHYNM-UHFFFAOYSA-N
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Description

1-benzyl-4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes a benzyl group, a bromine atom, and two dimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the benzyl group: This step involves a nucleophilic substitution reaction where a benzyl halide reacts with the brominated pyrazole.

    Introduction of dimethoxyphenyl groups: This can be done through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-benzyl-4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both bromine and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H25BrN2O4

Molecular Weight

509.4 g/mol

IUPAC Name

1-benzyl-4-bromo-3,5-bis(3,4-dimethoxyphenyl)pyrazole

InChI

InChI=1S/C26H25BrN2O4/c1-30-20-12-10-18(14-22(20)32-3)25-24(27)26(19-11-13-21(31-2)23(15-19)33-4)29(28-25)16-17-8-6-5-7-9-17/h5-15H,16H2,1-4H3

InChI Key

FQOBDMHCVQHYNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)Br)OC

Origin of Product

United States

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